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Compound of Interest

Compound Name: Ethyl 2-(2-nitrophenyl)acetate

Cat. No.: B181076 Get Quote

Introduction

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing

indoles, a core heterocyclic motif in numerous pharmacologically active compounds.[1][2] This

method offers significant advantages over other indole syntheses, such as the Fischer indole

synthesis, by proceeding in high yields under relatively mild conditions and utilizing readily

available starting materials.[1][3] The synthesis is a two-step process that begins with the

formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive

cyclization to form the indole ring.[1][4]

These notes detail the application of the Leimgruber-Batcho synthesis starting from Ethyl 2-(2-
nitrophenyl)acetate. The presence of the ester group on the benzylic carbon makes it an ideal

precursor for the synthesis of indole-2-carboxylate derivatives, which are valuable

intermediates in drug development and natural product synthesis.[2]

Mechanism

The synthesis proceeds via two key stages:

Enamine Formation: The methylene group of Ethyl 2-(2-nitrophenyl)acetate is acidic due to

the adjacent electron-withdrawing nitro and ester groups. It reacts with an N,N-

dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine

like pyrrolidine to form a more reactive reagent, to yield a stable push-pull enamine

intermediate.[1][5]
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Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine.

This is immediately followed by an intramolecular cyclization onto the enamine double bond

and subsequent elimination of the amine (e.g., dimethylamine) to yield the final indole

product.[5]

Caption: Reaction scheme for the Leimgruber-Batcho synthesis.

Experimental Protocols
The following protocols are generalized procedures and may require optimization based on

specific substrate derivatives and laboratory conditions.

Protocol 1: Synthesis of Ethyl 3-(dimethylamino)-2-(2-
nitrophenyl)acrylate (Enamine Formation)
Materials:

Ethyl 2-(2-nitrophenyl)acetate

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Pyrrolidine

N,N-Dimethylformamide (DMF), anhydrous

Diethyl ether

Water (deionized)

Brine (saturated NaCl solution)

Magnesium sulfate or Sodium sulfate (anhydrous)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser under a nitrogen atmosphere, add Ethyl 2-(2-nitrophenyl)acetate (1.0 eq).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/305775306_Leimgruber-Batcho_Indole_Synthesis
https://www.benchchem.com/product/b181076?utm_src=pdf-body
https://www.benchchem.com/product/b181076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add anhydrous DMF to dissolve the starting material (approx. 2-3 mL per mmol of substrate).

Add pyrrolidine (0.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2

eq).

Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. The reaction progress can be

monitored by TLC (Thin Layer Chromatography). The formation of the enamine is often

indicated by a change to a deep red or orange color.[1]

After completion, cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing diethyl ether and wash with water (2x),

followed by brine (1x).

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude enamine product, which often

appears as a dark red oil or solid.

The crude product can be used directly in the next step or purified by flash column

chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl indole-2-carboxylate
(Reductive Cyclization)
The reductive cyclization can be achieved through various methods. Catalytic hydrogenation is

often preferred for its clean conversion and high yields.[3]

Method A: Catalytic Hydrogenation

Materials:

Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate

Palladium on carbon (10% Pd/C, 5-10 mol%)

Ethyl acetate or Methanol

Hydrogen (H₂) gas balloon or hydrogenation apparatus
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Procedure:

Dissolve the crude enamine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol

in a flask suitable for hydrogenation.

Carefully add 10% Pd/C catalyst to the solution.

Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is

sufficient for small-scale reactions).

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12

hours. Monitor the reaction by TLC until the starting material is consumed.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst. Wash the pad with the reaction solvent.

Concentrate the filtrate under reduced pressure.

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure Ethyl indole-2-carboxylate.

Method B: Transfer Hydrogenation

Materials:

Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate

Raney Nickel

Hydrazine hydrate (85%)

Methanol or Ethanol

Procedure:

Dissolve the crude enamine (1.0 eq) in methanol or ethanol.
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Carefully add a slurry of Raney Nickel (approx. 50% w/w of the substrate) to the solution

under a nitrogen atmosphere.

Heat the mixture to 50-60 °C.

Add hydrazine hydrate dropwise over 30-60 minutes. Vigorous gas evolution (N₂) will be

observed.[1]

After the addition is complete, continue stirring at the same temperature for 1-2 hours or until

TLC indicates the reaction is complete.

Cool the mixture to room temperature and carefully filter through Celite to remove the Raney

Nickel.

Concentrate the filtrate and purify by flash column chromatography as described in Method

A.

Data Presentation
The choice of reducing agent for the cyclization step can significantly impact the reaction yield

and compatibility with other functional groups.
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Step

Reagents
&
Condition
s

Solvent Temp. Time (h)
Typical
Yield

Referenc
e

1. Enamine

Formation

DMF-DMA,

Pyrrolidine
DMF 110-120 °C 2 - 4 85-95% [3]

2.

Reductive

Cyclization

H₂, 10%

Pd/C

EtOAc /

MeOH

Room

Temp.
4 - 12 70-90% [3]

2.

Reductive

Cyclization

Raney Ni,

Hydrazine

MeOH /

THF
50-60 °C 2 - 3 65-85% [1][3]

2.

Reductive

Cyclization

Fe, Acetic

Acid

EtOH /

AcOH
100 °C 2 - 3 60-80% [3][6]

2.

Reductive

Cyclization

Sodium

Dithionite

(Na₂S₂O₄)

aq.

Dioxane
Reflux 1 - 2 50-75% [3]

Visualized Workflow
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Caption: Experimental workflow for the two-step synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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